N-Benzyl-2-chloro-N-isopropyl-acetamide

Catalog No.
S714356
CAS No.
39086-63-0
M.F
C12H16ClNO
M. Wt
225.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-2-chloro-N-isopropyl-acetamide

CAS Number

39086-63-0

Product Name

N-Benzyl-2-chloro-N-isopropyl-acetamide

IUPAC Name

N-benzyl-2-chloro-N-propan-2-ylacetamide

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

InChI

InChI=1S/C12H16ClNO/c1-10(2)14(12(15)8-13)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

PMCFTLWMSKQBFS-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CCl

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CCl

N-Benzyl-2-chloro-N-isopropyl-acetamide is a chemical compound characterized by its unique structure, which includes a benzyl group, a chloro substituent, and an isopropyl moiety attached to an acetamide core. Its molecular formula is C12H14ClN and it has significant implications in medicinal chemistry due to its potential biological activities. The presence of the chloro group enhances its reactivity, making it a versatile intermediate in organic synthesis.

Typical of amides and chloro compounds:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Acylation Reactions: The amide nitrogen can participate in acylation, forming new amides with different acyl groups.
  • Reduction Reactions: The compound can be reduced to form amines or alcohols depending on the reducing agent used.

These reactions are crucial for modifying the compound to enhance its biological activity or to create new compounds with desired properties.

Research indicates that N-Benzyl-2-chloro-N-isopropyl-acetamide exhibits various biological activities. Compounds with similar structures have shown:

  • Anticonvulsant Activity: Some derivatives have been optimized for anticonvulsant effects, suggesting potential applications in treating epilepsy or related disorders .
  • Antimicrobial Properties: Similar compounds have demonstrated activity against bacterial and fungal strains, indicating potential use as antimicrobial agents.
  • Anti-inflammatory Effects: Certain derivatives have been studied for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The synthesis of N-Benzyl-2-chloro-N-isopropyl-acetamide typically involves the following steps:

  • Formation of Chloroacetamide: Chloroacetyl chloride is reacted with benzylamine under controlled conditions to form N-benzyl-2-chloroacetamide.
  • Alkylation: The resulting chloroacetamide is then reacted with isopropylamine to introduce the isopropyl group at the nitrogen atom.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity levels.

This method allows for efficient production while maintaining the integrity of the compound's structure.

N-Benzyl-2-chloro-N-isopropyl-acetamide has several applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
  • Agricultural Chemistry: Compounds with similar structures are explored for their potential as herbicides or pesticides due to their biological activity against pests.
  • Material Science: Its derivatives may find applications in developing new materials with specific properties.

Studies involving N-Benzyl-2-chloro-N-isopropyl-acetamide often focus on its interactions with biological macromolecules such as proteins and enzymes. Understanding these interactions helps elucidate its mechanism of action and potential side effects. For instance:

  • Molecular Docking Studies: These studies help predict how the compound binds to target proteins, providing insights into its efficacy and selectivity.
  • In Vitro Assays: Laboratory experiments assess the compound's activity against various cell lines, contributing to understanding its therapeutic potential.

Several compounds share structural similarities with N-Benzyl-2-chloro-N-isopropyl-acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-Benzyl-2-chloroacetamideContains a benzyl group and a chloroacetamide coreSimpler structure; often used as a precursor
N-Isopropyl-2-chloroacetamideIsopropyl group attached directly to acetamideLacks benzyl group; different biological activity
N-Benzyl-2-(4-methylphenoxy)acetamideBenzyl group with a phenoxy substituentExhibits different pharmacological properties
N-Benzyl-N-(p-tolyl)acetamideContains a p-tolyl substituentPotentially enhanced lipophilicity

Each of these compounds exhibits unique properties and biological activities, making them valuable in research and application contexts.

XLogP3

2.6

Wikipedia

N-Benzyl-2-chloro-N-isopropyl-acetamide

Dates

Last modified: 08-15-2023

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